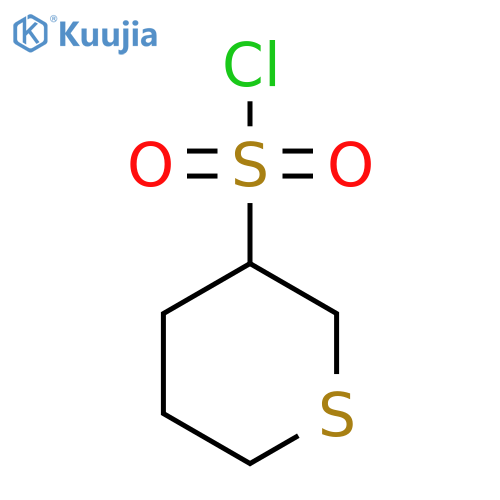

Cas no 1538520-75-0 (thiane-3-sulfonyl chloride)

thiane-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- thiane-3-sulfonyl chloride

- 1538520-75-0

- EN300-2004901

-

- インチ: 1S/C5H9ClO2S2/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2

- InChIKey: XAMKBABXZXAUAO-UHFFFAOYSA-N

- SMILES: ClS(C1CSCCC1)(=O)=O

計算された属性

- 精确分子量: 199.9732496g/mol

- 同位素质量: 199.9732496g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 10

- 回転可能化学結合数: 1

- 複雑さ: 194

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.6

- トポロジー分子極性表面積: 67.8Ų

thiane-3-sulfonyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2004901-5.0g |

thiane-3-sulfonyl chloride |

1538520-75-0 | 5g |

$5056.0 | 2023-06-01 | ||

| Enamine | EN300-2004901-10.0g |

thiane-3-sulfonyl chloride |

1538520-75-0 | 10g |

$7497.0 | 2023-06-01 | ||

| Enamine | EN300-2004901-0.25g |

thiane-3-sulfonyl chloride |

1538520-75-0 | 0.25g |

$1604.0 | 2023-09-16 | ||

| Enamine | EN300-2004901-10g |

thiane-3-sulfonyl chloride |

1538520-75-0 | 10g |

$7497.0 | 2023-09-16 | ||

| Enamine | EN300-2004901-2.5g |

thiane-3-sulfonyl chloride |

1538520-75-0 | 2.5g |

$3417.0 | 2023-09-16 | ||

| Enamine | EN300-2004901-1.0g |

thiane-3-sulfonyl chloride |

1538520-75-0 | 1g |

$1742.0 | 2023-06-01 | ||

| Enamine | EN300-2004901-0.05g |

thiane-3-sulfonyl chloride |

1538520-75-0 | 0.05g |

$1464.0 | 2023-09-16 | ||

| Enamine | EN300-2004901-0.5g |

thiane-3-sulfonyl chloride |

1538520-75-0 | 0.5g |

$1673.0 | 2023-09-16 | ||

| Enamine | EN300-2004901-0.1g |

thiane-3-sulfonyl chloride |

1538520-75-0 | 0.1g |

$1533.0 | 2023-09-16 | ||

| Enamine | EN300-2004901-1g |

thiane-3-sulfonyl chloride |

1538520-75-0 | 1g |

$1742.0 | 2023-09-16 |

thiane-3-sulfonyl chloride 関連文献

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

thiane-3-sulfonyl chlorideに関する追加情報

Thiane-3-sulfonyl chloride (CAS No. 1538520-75-0): A Versatile Building Block in Modern Chemical Synthesis

Thiane-3-sulfonyl chloride, identified by its unique chemical identifier CAS No. 1538520-75-0, represents a significant compound in the realm of organic and pharmaceutical chemistry. This heterocyclic sulfonyl chloride derivative has garnered considerable attention due to its versatile reactivity and potential applications in the synthesis of complex molecules. The compound's structure, featuring a thiane ring substituted with a sulfonyl chloride group, makes it an invaluable intermediate for various chemical transformations.

The utility of thiane-3-sulfonyl chloride stems from its ability to participate in nucleophilic substitution reactions, where the sulfonyl chloride moiety readily reacts with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonates, respectively. These reactions are fundamental in the construction of biologically active molecules, including pharmaceuticals and agrochemicals. The thiane ring itself introduces sulfur into the molecular framework, which can influence the electronic properties and biological activity of the resulting compounds.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their prevalence in natural products and their potential as drug candidates. Thiane derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that thiane-based scaffolds can modulate enzyme activity and interact with biological targets in novel ways. The introduction of a sulfonyl chloride group enhances these interactions by providing a reactive site for further functionalization.

The synthesis of thiane-3-sulfonyl chloride typically involves the chlorosulfonation of thiophene or related heterocycles followed by selective functionalization at the 3-position. Advanced synthetic methodologies have been developed to improve yield and purity, making this compound more accessible for industrial applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to achieve high selectivity and efficiency in its preparation.

One of the most compelling aspects of thiane-3-sulfonyl chloride is its role in medicinal chemistry. Researchers have leveraged its reactivity to develop novel therapeutic agents. For example, sulfonamides derived from this compound have shown promise in treating neurological disorders by interacting with specific neurotransmitter receptors. The sulfur atom's ability to form multiple bonds and its interaction with biological systems make it an attractive feature for drug design.

The compound's application extends beyond pharmaceuticals into materials science. Thiane derivatives are being investigated for their potential use in organic electronics, where their electronic properties can be tuned by incorporating different substituents. The sulfonyl chloride group allows for further modifications, enabling the creation of complex polymers and copolymers with tailored properties.

In conclusion, thiane-3-sulfonyl chloride (CAS No. 1538520-75-0) is a multifaceted compound with significant implications in both academic research and industrial applications. Its unique structure and reactivity make it a valuable tool for synthetic chemists working on complex molecular architectures. As research continues to uncover new applications for heterocyclic compounds, the importance of intermediates like thiane-3-sulfonyl chloride is likely to grow even further.

1538520-75-0 (thiane-3-sulfonyl chloride) Related Products

- 6761-70-2(2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride)

- 866145-06-4(1,5-DIMETHYL-1,2,3,4-TETRAHYDROPYRAZOLO[5',1':2,3]PYRIMIDO[4,5-C]PYRIDAZINE-7-CARBONITRILE)

- 1864739-96-7(3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine)

- 2166760-80-9(methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate)

- 566158-79-0(2-(2-methylpyridin-4-yl)propan-2-amine)

- 1804833-99-5(Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate)

- 2171825-88-8(11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane)

- 1423024-76-3(3-(4-aminopiperidin-1-yl)oxolan-2-one dihydrochloride)

- 2228161-90-6(4-(1-bromopropan-2-yl)-1-chloro-2-methoxybenzene)

- 2171469-19-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}hex-5-enoic acid)